molecular formula C11H11I B6233108 1-iodo-3-phenylbicyclo[1.1.1]pentane CAS No. 127321-10-2

1-iodo-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B6233108
CAS No.: 127321-10-2
M. Wt: 270.11 g/mol
InChI Key: RAWXHWQESFAKNH-UHFFFAOYSA-N
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Description

1-Iodo-3-phenylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with phenylmagnesium bromide under controlled conditions . Another method includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of carbene insertion into the central bond of bicyclo[1.1.0]butanes is another practical and scalable method .

Mechanism of Action

Comparison with Similar Compounds

  • 1,3-Diiodobicyclo[1.1.1]pentane
  • 1-Azido-3-iodobicyclo[1.1.1]pentane
  • 1-Phenylbicyclo[1.1.1]pentane

Uniqueness: 1-Iodo-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both an iodine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

CAS No.

127321-10-2

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodo-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

RAWXHWQESFAKNH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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